5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid

Vue d'ensemble

Description

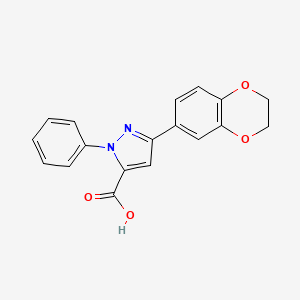

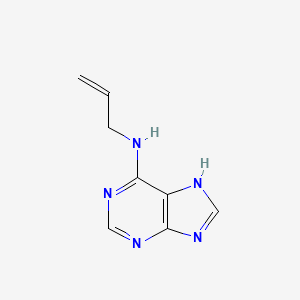

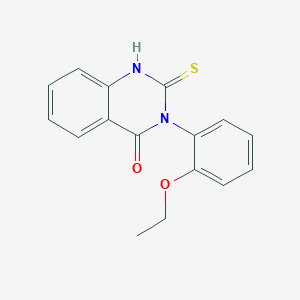

The compound “5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid” is a complex organic molecule that contains several distinct subunits, including a 2,3-dihydro-1,4-benzodioxin ring, a phenyl group, a pyrazole ring, and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The 2,3-dihydro-1,4-benzodioxin ring is a cyclic structure with two oxygen atoms . The phenyl group is a six-membered aromatic ring, and the pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Some general properties can be inferred from the structure of this compound. For example, the presence of a carboxylic acid group suggests that it would be capable of forming hydrogen bonds .Applications De Recherche Scientifique

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

A study described the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, aiming to develop triazole-based scaffolds. This synthesis protocol is significant for preparing peptidomimetics or biologically active compounds, showcasing the adaptability of triazole chemistry for generating potentially pharmacologically active structures. The method allows for complete regiocontrol, enabling the synthesis of HSP90 inhibitors among other compounds (Ferrini et al., 2015).

Antimicrobial Activity of Pyrazole Derivatives

Research into three-component reactions of 5-aminopyrazoles demonstrated the ability to produce compounds with selective antimicrobial activity. By altering the reaction parameters, the study showed how different pyrazole derivatives could be synthesized, some of which exhibited sensitivity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus (Murlykina et al., 2013).

Synthesis and Biological Activity of N-substituted-3-chloro-2-azetidinones

Another study explored the synthesis and biological activity of N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid. While this study focuses on a different core structure, it highlights the broader interest in synthesizing novel compounds for antibacterial and antifungal testing, reflecting the ongoing search for new antimicrobial agents (Chavan & Pai, 2007).

Synthetic Studies for Antibacterial Activity

Research into alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes demonstrated the synthesis and characterization of compounds for antibacterial properties. This work underscores the chemical diversity explored in seeking substances with potential chemotherapeutic properties (Ahmed et al., 2006).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-18(22)15-11-14(19-20(15)13-4-2-1-3-5-13)12-6-7-16-17(10-12)24-9-8-23-16/h1-7,10-11H,8-9H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCYNLWGLSPXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN(C(=C3)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377787 | |

| Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid | |

CAS RN |

618383-01-0 | |

| Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylate](/img/structure/B1621349.png)

![2-[(2,6-Dimethylphenyl)sulfanyl]aniline](/img/structure/B1621350.png)

![(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine](/img/structure/B1621361.png)

![2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1621364.png)